Azanium;1-oxidobenzotriazole

Description

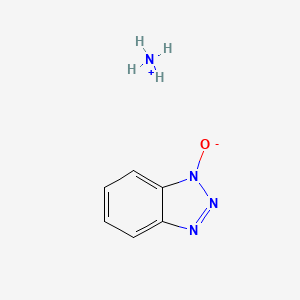

Azanium;1-oxidobenzotriazole is a heterocyclic compound featuring a benzotriazole core with an N-oxide substituent at the 1-position and an ammonium counterion. This structure imparts unique physicochemical properties, such as enhanced solubility in polar solvents and reactivity in catalytic or synthetic applications. Benzotriazole derivatives are widely studied for their roles in organic synthesis, coordination chemistry, and pharmaceutical intermediates due to their stability and ability to act as ligands or catalysts .

Properties

IUPAC Name |

azanium;1-oxidobenzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N3O.H3N/c10-9-6-4-2-1-3-5(6)7-8-9;/h1-4H;1H3/q-1;/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGEKYIRIBRYUJG-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2[O-].[NH4+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ammonium 1H-1,2,3-benzotriazol-1-olate can be synthesized through several methods. One common approach involves the reaction of 1H-benzotriazole with ammonium hydroxide under controlled conditions. The reaction typically takes place in a solvent such as water or ethanol, and the product is isolated through crystallization or filtration .

Industrial Production Methods

In industrial settings, the production of Azanium;1-oxidobenzotriazole often involves large-scale reactions using automated equipment. The process may include continuous flow reactors to ensure consistent quality and yield. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ammonium 1H-1,2,3-benzotriazol-1-olate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: It participates in nucleophilic substitution reactions, where the benzotriazole moiety acts as a leaving group.

Common Reagents and Conditions

Common reagents used in reactions with Azanium;1-oxidobenzotriazole include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve moderate temperatures and neutral to slightly acidic pH .

Major Products Formed

The major products formed from reactions involving this compound include various substituted benzotriazoles, amines, and other nitrogen-containing heterocycles .

Scientific Research Applications

Biological Applications

Antimicrobial Activity

Benzotriazole derivatives have shown significant antimicrobial properties. Research indicates that 1-substituted benzotriazoles exhibit higher activity against various bacteria compared to their 2-benzotriazolyl isomers. For instance, compounds containing the benzotriazole moiety have been synthesized and tested against resistant strains of bacteria, demonstrating Minimum Inhibitory Concentration (MIC) values as low as 0.125 μg/ml against Gram-positive bacteria .

Antifungal Properties

The antifungal potential of benzotriazole derivatives has been extensively studied. Compounds like benzotriazolyl-4-amino-1,2,4-triazoles have been evaluated for their efficacy against Candida albicans, with some derivatives showing remarkable antifungal activity . Moreover, modifications on the benzotriazole structure have led to enhanced antifungal effects, making these compounds promising candidates for further development in antifungal therapies.

Antiparasitic and Antiviral Activity

Benzotriazoles have also been investigated for their antiparasitic properties. Certain derivatives exhibited activity against protozoa such as Acanthamoeba castellanii, showing potential as treatments for infections caused by this pathogen . Additionally, there are indications that some benzotriazole derivatives might possess antiviral activity, although more research is needed in this area.

Material Science Applications

Corrosion Inhibition

Benzotriazole is widely recognized for its role as a corrosion inhibitor, particularly for metals like copper and its alloys. It is often used in industrial applications such as coolants and deicing fluids to prevent metal degradation . Studies have shown that BTA effectively forms a protective layer on metal surfaces, significantly reducing corrosion rates even in harsh environments .

Photostability and UV Protection

In materials science, benzotriazole compounds are utilized for their UV-absorbing properties. They are incorporated into polymers and coatings to enhance photostability and protect materials from UV degradation. This application is crucial in extending the lifespan of products exposed to sunlight .

Environmental Chemistry Applications

Biodegradation Studies

Research has demonstrated the environmental impact of benzotriazole and its derivatives. These compounds are known to persist in wastewater and can accumulate in aquatic environments. Studies assessing the biodegradation of BTA derivatives highlight the need for effective treatment methods to mitigate their ecological footprint .

Toxicological Assessments

Toxicity studies on benzotriazole reveal varying effects on aquatic organisms. For example, acute toxicity assays indicated that certain methylbenzotriazole derivatives are significantly more toxic than others, raising concerns about their environmental safety when used in industrial applications .

Case Studies

Mechanism of Action

The mechanism by which Azanium;1-oxidobenzotriazole exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The benzotriazole moiety can stabilize negative charges and radicals, making it a versatile intermediate in organic synthesis. Molecular targets and pathways include interactions with enzymes and other proteins, where it can inhibit or modify their activity .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between Azanium;1-oxidobenzotriazole and related heterocyclic compounds:

Catalytic and Reactivity Profiles

- This compound : The N-oxide group enhances electron-withdrawing capacity, making it effective in oxidation reactions or as a ligand in metal complexes. Its ammonium ion improves solubility in polar reaction media.

- Piperazine-based catalysts (PINZS) : Exhibit superior catalytic activity in benzoxazole synthesis compared to traditional bases, reducing reaction times and improving yields .

- Arylazobenzimidazoles : The azo linkage introduces photoresponsive properties, enabling applications in smart materials, but limits thermal stability compared to benzotriazole derivatives .

Biological Activity

Azanium; 1-oxidobenzotriazole, a derivative of benzotriazole, has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a comprehensive review of existing literature.

Overview of Benzotriazole Derivatives

Benzotriazoles are recognized as bioactive heterocyclic compounds with a range of biological activities, including antimicrobial, antiviral, and anticancer properties. The structure-activity relationship (SAR) studies indicate that modifications to the benzotriazole ring can significantly enhance its biological efficacy.

Antimicrobial Activity

Bacterial Inhibition : Benzotriazole derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study highlighted that certain substituted benzotriazoles exhibited Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics such as linezolid against resistant strains .

Antifungal Properties : The antifungal activity of benzotriazole derivatives is primarily attributed to their ability to inhibit the fungal enzyme cytochrome P450 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi. Compounds such as 1-oxidobenzotriazole have shown effective MIC values against Candida albicans and Aspergillus niger, making them potential candidates for antifungal therapies .

Antiviral Activity

Recent investigations into the antiviral properties of benzotriazoles have revealed their effectiveness against various RNA and DNA viruses. Specific derivatives were tested against human rhinovirus and Bovine Viral Diarrhea Virus (BVDV), showcasing promising antiviral activity . The mechanism often involves interference with viral replication processes, although detailed pathways remain to be elucidated.

Antiparasitic Effects

Benzotriazole derivatives have also been evaluated for their antiparasitic activity. Notably, compounds like N-benzenesulfonylbenzotriazole displayed significant efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. The SAR studies suggest that the presence of certain substituents enhances their antiparasitic effects .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of azanium; 1-oxidobenzotriazole have been assessed against various cancer cell lines. Some derivatives demonstrated IC50 values indicating potent anticancer activity while exhibiting minimal toxicity towards normal cells. This selectivity is crucial for developing safer therapeutic agents .

Research Findings Summary

Case Studies

- Antimicrobial Study : A study conducted by Asati et al. synthesized novel benzotriazolyl oxazolidinone derivatives, which were screened for antimicrobial activity. Some compounds showed equal or greater potency than conventional antibiotics against resistant strains .

- Antiviral Research : In a comprehensive screening program, several benzotriazole derivatives were tested against viral strains, revealing effective inhibition rates that warrant further exploration into their mechanisms of action .

- Cytotoxic Evaluation : Research on the cytotoxic properties of various benzotriazole derivatives indicated that specific modifications could lead to enhanced selectivity towards cancer cells while sparing normal tissues, suggesting a potential pathway for drug development in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.